molecular formula C22H26N4O2 B11633531 N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine

N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B11633531
M. Wt: 378.5 g/mol
InChI Key: IGJQNZVMFLIFAI-UHFFFAOYSA-N
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Description

N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine: is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with a nitrophenyl group and two isobutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 2-aminobenzonitrile and 4-nitrobenzaldehyde.

    Formation of Quinazoline Core: The initial step involves the cyclization of 2-aminobenzonitrile with 4-nitrobenzaldehyde under acidic or basic conditions to form the quinazoline core.

    Alkylation: The quinazoline core is then subjected to alkylation using 2-methylpropyl halides in the presence of a base such as potassium carbonate or sodium hydride to introduce the isobutyl groups.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The quinazoline core can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an anticancer agent.
  • Investigated for its antimicrobial properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Studied for its potential applications in organic electronics.

Comparison with Similar Compounds

Similar Compounds:

    2-(4-nitrophenyl)quinazolin-4-amine: Lacks the isobutyl groups, potentially less lipophilic.

    N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine: Contains methyl groups instead of isobutyl groups, affecting its reactivity and interactions.

Uniqueness:

  • The presence of isobutyl groups in N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine enhances its lipophilicity and potentially its biological activity.
  • The combination of the nitrophenyl group and the quinazoline core provides a unique scaffold for drug development and other applications.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C22H26N4O2/c1-15(2)13-25(14-16(3)4)22-19-7-5-6-8-20(19)23-21(24-22)17-9-11-18(12-10-17)26(27)28/h5-12,15-16H,13-14H2,1-4H3

InChI Key

IGJQNZVMFLIFAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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